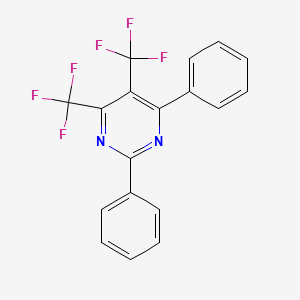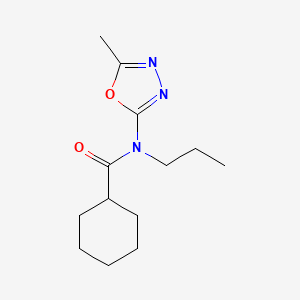
2,4-Diphenyl-5,6-bis(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diphenyl-5,6-bis(trifluoromethyl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of two phenyl groups and two trifluoromethyl groups attached to the pyrimidine ring. The unique structure of this compound imparts distinct chemical and physical properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diphenyl-5,6-bis(trifluoromethyl)pyrimidine typically involves the reaction of appropriate pyrimidine precursors with phenyl and trifluoromethyl substituents. One common method is the cyclization of 2,4-dichloro-5,6-bis(trifluoromethyl)pyrimidine with phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2,4-Diphenyl-5,6-bis(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The phenyl and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate, used to facilitate reactions.
Solvents: Toluene and other organic solvents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with different boronic acids can yield various substituted pyrimidines .
Scientific Research Applications
2,4-Diphenyl-5,6-bis(trifluoromethyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Used in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-Diphenyl-5,6-bis(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of trifluoromethyl groups enhances its lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-5,6-bis(trifluoromethyl)pyrimidine
- 2,4-Bis(trifluoromethyl)pyrimidine-5-carboxylic acid
- 2,6-Bis(trifluoromethyl)pyridine
Uniqueness
2,4-Diphenyl-5,6-bis(trifluoromethyl)pyrimidine is unique due to the presence of both phenyl and trifluoromethyl groups, which impart distinct chemical properties. This combination is less common in similar compounds, making it a valuable molecule for various applications .
Properties
CAS No. |
62578-50-1 |
|---|---|
Molecular Formula |
C18H10F6N2 |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
2,4-diphenyl-5,6-bis(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C18H10F6N2/c19-17(20,21)13-14(11-7-3-1-4-8-11)25-16(12-9-5-2-6-10-12)26-15(13)18(22,23)24/h1-10H |
InChI Key |
OZFXLABTJINRCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CC=CC=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(3-Chlorophenoxy)phenyl]piperazine](/img/structure/B14532464.png)
![Ethyl 2-oxo-2-[(trimethylsilyl)oxy]-2lambda~5~-diazene-1-carboxylate](/img/structure/B14532467.png)
![5-Formyl-2-phenoxy-3-{[(thiophen-2-yl)methyl]amino}benzene-1-sulfonamide](/img/structure/B14532485.png)
![1,1,1-Trifluoro-N-{3-[(3-fluorophenyl)sulfanyl]phenyl}methanesulfonamide](/img/structure/B14532498.png)


![4-(Benzenesulfonyl)-2-[(4-methylphenyl)sulfanyl]thiophene](/img/structure/B14532517.png)


![Methyl 7-[5-(3-oxooct-1-en-1-yl)-1,3-thiazol-4-yl]heptanoate](/img/structure/B14532535.png)
![Cycloocta[b]pyridine, 5,6,7,8,9,10-hexahydro-2-methyl-, 1-oxide](/img/structure/B14532536.png)


